molecular formula C22H25ClO8 B12768922 (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid CAS No. 1528636-47-6

(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12768922
CAS No.: 1528636-47-6
M. Wt: 452.9 g/mol
InChI Key: AENMFOGGXPSYRX-UERWRGBPSA-N
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Description

(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydro-2H-pyran ring, followed by the introduction of the chloro, ethoxybenzyl, and phenyl groups through a series of substitution reactions. The hydroxyl and methoxy groups are then introduced via selective hydroxylation and methylation reactions. The final step involves the carboxylation of the pyran ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its functional groups provide sites for further chemical modifications, enabling the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydro-2H-pyran derivatives with varying substituents. Examples include:

  • (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-methoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid
  • (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-hydroxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

The uniqueness of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1528636-47-6

Molecular Formula

C22H25ClO8

Molecular Weight

452.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H25ClO8/c1-3-30-15-7-4-12(5-8-15)10-13-11-14(6-9-16(13)23)22(29-2)20(26)18(25)17(24)19(31-22)21(27)28/h4-9,11,17-20,24-26H,3,10H2,1-2H3,(H,27,28)/t17-,18-,19-,20+,22-/m0/s1

InChI Key

AENMFOGGXPSYRX-UERWRGBPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C(=O)O)O)O)O)OC)Cl

Origin of Product

United States

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